The synthesis of Pioglitazone-d4 Hydrochloride involves several key steps:
Industrial production methods mirror these laboratory techniques but are optimized for larger scale synthesis to meet commercial demands.
The molecular formula of Pioglitazone-d4 Hydrochloride is , with a molar mass of approximately 376.46 g/mol. The compound's structure features a thiazolidinedione core with an ethoxy group attached to a phenyl ring, modified by deuterium labeling at specific positions.
Pioglitazone-d4 Hydrochloride can undergo several chemical reactions:
The products formed from these reactions depend on the specific conditions applied, with potential derivatives including ketones or alcohols depending on whether oxidation or reduction is performed .
The primary mechanism of action for Pioglitazone-d4 Hydrochloride is its role as a PPARγ agonist. By activating this nuclear receptor, it modulates various biochemical pathways involved in glucose metabolism and lipid homeostasis:
Pharmacokinetically, Pioglitazone-d4 exhibits linear absorption characteristics with no significant food effect on its bioavailability.
These properties are critical for handling and application in laboratory settings.
Pioglitazone-d4 Hydrochloride finds significant applications in scientific research:
Pioglitazone-d4 hydrochloride is a deuterated isotopologue of the antidiabetic drug pioglitazone hydrochloride, where four hydrogen atoms are replaced by deuterium (²H or D) at specific positions. Its systematic IUPAC name is (±)-5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]phenyl-2,3,5,6-d₄]methyl]-2,4-thiazolidinedione hydrochloride. The molecular formula is C₁₉H₁₆D₄N₂O₃S·HCl, with a molecular weight of 360.46 g/mol for the free base and 392.90 g/mol for the hydrochloride salt [4] [8] [9]. The deuterium atoms are strategically incorporated at the 2,3,5,6 positions of the terminal benzene ring (Figure 1), maintaining the core pharmacophore while altering molecular vibrational frequencies and bond stability. This labeling configuration minimizes metabolic cleavage at the deuterated positions, enhancing utility in quantitative mass spectrometry studies [6] [9].
Table 1: Molecular Identity of Pioglitazone-d4 Hydrochloride
Property | Specification |
---|---|
Chemical Formula | C₁₉H₁₆D₄N₂O₃S·HCl |
Molecular Weight | 392.90 g/mol (HCl salt) |
CAS Number | 1134163-29-3 (free base); 112529-15-4 (HCl salt) |
Deuterium Positions | Phenyl ring: 2,3,5,6-positions |
Isotopic Purity | >95% d₄ (typical); ≤12% d₃ impurity |
Storage Conditions | -20°C (desiccated) |
The deuterated and non-deuterated compounds share identical core structural features: a thiazolidinedione moiety, a pyridinylethoxy linker, and a benzyl group. However, deuterium substitution induces subtle but measurable differences:
Two primary synthetic routes enable deuterium integration:
Route 1: Late-Stage Isotope Introduction
Route 2: Early-Stage Deuteration
Table 2: Key Synthesis Methods for Pioglitazone-d4 Hydrochloride
Method | Conditions | Yield | Isotopic Purity |
---|---|---|---|
Late-Stage Deuteration | Pd/C (10 mol%), H₂ (10 atm), 24h | 65–70% | >95% d₄ |
Early-Stage Deuteration | Pd(OAc)₂/D₂O, 80°C, 12h | 50–55% | 87–92% d₄ |
Williamson Etherification | K₂CO₃/DMF, 80°C, 8h | 85% | >99% d₄ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Key bands include:
X-Ray Diffraction (XRD)
Single-crystal XRD reveals:
Table 3: XRD Parameters for Pioglitazone-d4 Hydrochloride
Parameter | Value | Non-Deuterated Equivalent |
---|---|---|
Space Group | P2₁/c | P2₁/c |
Unit Cell Volume | 1458 ų | 1460 ų |
C-D Bond Length | 1.083 Å | C-H: 1.088 Å |
Bₘᵢₙ (Phenyl) | 5.2 Ų | 6.8 Ų |
Figure 1: Structural Highlight of Deuterated Positions
Pyridine-ethyl Linker Deuterated Phenyl Thiazolidinedione C₂H₅ O D O │ │ │ ║ ...─N─CH₂─CH₂─O─◤─◢─(D)─(D)─CH─(D)─(D)─◤─◢─CH₂─N─C─S─C═O │ ║ O O
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0
CAS No.: 22514-60-9